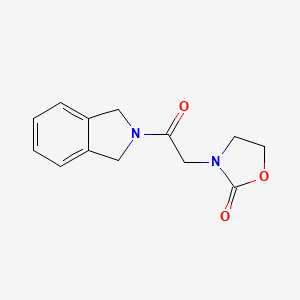

3-(2-(Isoindolin-2-yl)-2-oxoethyl)oxazolidin-2-one

Description

Propriétés

IUPAC Name |

3-[2-(1,3-dihydroisoindol-2-yl)-2-oxoethyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c16-12(9-14-5-6-18-13(14)17)15-7-10-3-1-2-4-11(10)8-15/h1-4H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAYBFNVNSSEEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1CC(=O)N2CC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Isoindolin-2-yl)-2-oxoethyl)oxazolidin-2-one typically involves the reaction of isoindolinone derivatives with oxazolidinone precursors under specific conditions. One common method involves the use of a base-catalyzed condensation reaction, where the isoindolinone derivative is reacted with an oxazolidinone in the presence of a suitable base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction mixtures.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-(Isoindolin-2-yl)-2-oxoethyl)oxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Antimicrobial Activity

Oxazolidinones, including the compound , have been extensively studied for their antibacterial properties. They inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, making them effective against Gram-positive bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study:

A study demonstrated that derivatives of oxazolidinones showed significant activity against a range of bacterial pathogens. The compound's ability to overcome resistance mechanisms makes it a valuable candidate for further development in antibiotic therapy .

Anticancer Potential

Research has indicated that compounds with isoindolin structures possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:

A recent investigation into the structure-activity relationship (SAR) of isoindolin derivatives revealed that modifications at specific positions significantly enhanced their anticancer activity. The study highlighted that 3-(2-(Isoindolin-2-yl)-2-oxoethyl)oxazolidin-2-one exhibited potent growth inhibition in breast and lung cancer cell lines .

Neuropharmacological Applications

The neuroprotective properties of oxazolidinones have also been explored. Compounds with similar structures have been shown to improve cognitive function and exhibit potential in treating neurodegenerative diseases.

Case Study:

In preclinical models, compounds structurally related to this compound demonstrated significant reductions in neuroinflammation and oxidative stress markers, suggesting a potential role in managing conditions like Alzheimer's disease .

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Notable Findings |

|---|---|---|

| Antimicrobial | Inhibits protein synthesis | Effective against MRSA and other resistant strains |

| Anticancer | Induces apoptosis; inhibits proliferation | Potent growth inhibition in breast and lung cancer |

| Neuropharmacological | Reduces neuroinflammation; antioxidant effects | Potential benefits in cognitive function improvement |

Mécanisme D'action

The mechanism by which 3-(2-(Isoindolin-2-yl)-2-oxoethyl)oxazolidin-2-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological activities.

Comparaison Avec Des Composés Similaires

Structural Analogues with Oxazolidin-2-one and Aromatic Substitutions

3-(2-(Substituted Phenyl)-2-tosylacetyl)oxazolidin-2-one Derivatives

These compounds (e.g., 3-(2-(4-methoxyphenyl)-2-tosylacetyl)oxazolidin-2-one) share the oxazolidin-2-one core but differ in substituents at the acetyl position. Key

Key Differences :

- Substituent position (para vs. ortho) impacts electronic and steric profiles.

- The tert-butyl group reduces polarity, likely decreasing aqueous solubility compared to methoxy derivatives.

3-[2-(2,3-Dioxoindolin-1-yl)ethyl]-1,3-oxazolidin-2-one

This analogue replaces isoindoline with a dioxoindolinyl group. Structural insights:

- Planarity: The dioxoindolinyl unit is nearly planar (r.m.s. deviation = 0.012 Å), while the oxazolidinone ring adopts an envelope conformation .

- Conformation : The linking –CH₂–CH₂– bridge exhibits a gauche torsion angle (62.7°) .

3-[2-(5H-Indolo[2,3-b]quinoxalin-5-yl)ethyl]-1,3-oxazolidin-2-one

- Structure: Features a fused indoloquinoxaline system linked to oxazolidin-2-one via an ethyl group.

- Planarity: The fused N-heterocyclic system is planar (r.m.s. deviation = 0.031 Å), with a 38.1° dihedral angle relative to the oxazolidinone ring .

- Crystal Packing : Stabilized by π-π stacking (interplanar distance: 3.4 Å) and weak hydrogen bonding .

Comparison with Target Compound :

Analogues with Modified Linking Chains

3-(2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)ethyl)oxazolidin-2-one

- Synthesis: Achieved via refluxing quinoxaline-2-one with dichlorodiethylamine (60% yield) .

- Crystallography : Exhibits intermolecular C–H···O hydrogen bonding and π-π stacking (3.579 Å interplanar distance) .

- Activity: Quinoxaline derivatives are noted for antibacterial and antitumor applications .

3-[(2S)-2-Hydroxy-1-oxopropyl]oxazolidin-2-one

- Chirality : The (2S)-hydroxypropionyl group introduces stereochemical complexity, impacting binding to biological targets .

- Physicochemical Properties: The hydroxyl group increases polarity, improving solubility compared to non-polar substituents .

Pharmacologically Active Analogues

AZD1152 Intermediate

- Structure: Contains a pyrazolyl-quinazolinyl-oxazolidinone scaffold.

- Application : Used in the synthesis of AZD1152, a kinase inhibitor for cancer therapy .

- Key Feature: Fluorophenylamino group enhances target affinity .

Repaglinide Derivative

Activité Biologique

3-(2-(Isoindolin-2-yl)-2-oxoethyl)oxazolidin-2-one is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound belongs to the oxazolidinone class, which is known for various biological activities, including antibacterial and anticancer properties.

Antimicrobial Activity

Research indicates that oxazolidinones exhibit significant antimicrobial properties. For instance, derivatives of oxazolidinones have shown effectiveness against various bacterial strains, including resistant strains. A study demonstrated that certain oxazolidinone derivatives had minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The isoindole moiety in the compound is believed to enhance its anticancer activity. Studies have reported that compounds containing isoindole structures can induce apoptosis in cancer cells. For example, a series of substituted N'-(2-oxoindolin-3-ylidene)benzohydrazides were identified as inducers of apoptosis, suggesting that similar structures may confer similar properties to this compound .

The biological activity of this compound is thought to involve multiple mechanisms:

- Inhibition of Protein Synthesis : Like other oxazolidinones, it may inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.

- Induction of Apoptosis : The presence of the isoindole structure can activate apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.

Study on Antimicrobial Efficacy

A study conducted on various oxazolidinone derivatives, including those with isoindole structures, found that they exhibited potent antibacterial activity against Gram-positive bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .

Research on Anticancer Activity

Another investigation focused on the cytotoxic effects of isoindole-containing compounds against different cancer cell lines (e.g., A549 and HepG2). The results indicated that these compounds significantly increased cell viability at certain concentrations while inducing apoptosis in others .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁N₃O₃ |

| Antimicrobial Activity | MIC: 0.5 µg/mL against S. aureus |

| Anticancer Activity | Induces apoptosis in A549 cells |

| Mechanism of Action | Inhibits protein synthesis; induces apoptosis |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-(2-(Isoindolin-2-yl)-2-oxoethyl)oxazolidin-2-one?

- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. A representative approach involves reacting bis(2-chloroethyl)amine with substituted isatins (indoline-2,3-dione derivatives) in the presence of potassium carbonate and tetra--butylammonium bromide (TBAB) as a phase-transfer catalyst in DMF. The reaction proceeds over 72 hours at room temperature, followed by recrystallization from ethanol to yield crystalline products (60% yield) . Alternative protocols use reflux conditions in xylene for 12 hours to optimize ring-closure reactions .

Q. How is the structural conformation of this compound validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining absolute configuration and molecular packing. For example, SC-XRD reveals a planar oxazolidinone ring (rms deviation = 0.015 Å) and gauche conformation in the ethylene linker (torsion angle = 62.7°) . Complementary techniques include H/C NMR for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. What solvents and recrystallization methods are optimal for purifying this compound?

- Methodological Answer : Dichloromethane (DCM) is used for initial solubilization and filtration to remove inorganic salts. Ethanol is preferred for recrystallization due to its polarity, which promotes high-purity crystalline yields (e.g., 60% recovery) . For hygroscopic intermediates, mixed solvents like DMF/acetic acid (9:1 v/v) are recommended .

Advanced Research Questions

Q. How can reaction yields be improved when synthesizing oxazolidinone derivatives with sterically hindered substituents?

- Methodological Answer : Screen bases (e.g., NaH vs. KCO) and catalysts (e.g., TBAB vs. crown ethers) to enhance nucleophilicity in sterically crowded environments. Microwave-assisted synthesis reduces reaction times (e.g., from 72 hours to 2–4 hours) while maintaining yields >70% . Kinetic studies via in situ IR spectroscopy can identify rate-limiting steps, such as amine deprotonation or alkylation .

Q. What strategies resolve discrepancies between NMR-derived conformations and X-ray crystallographic data?

- Methodological Answer : Dynamic NMR experiments (VT-NMR) assess conformational flexibility in solution. For example, coalescence temperatures near 300 K indicate rapid interconversion between chair and twist-boat conformers. Computational docking (e.g., DFT or molecular mechanics) reconciles solution-phase dynamics with solid-state SC-XRD data, providing insights into biologically relevant conformations .

Q. How does the planarity of the oxazolidinone ring influence intermolecular interactions in crystal lattices?

- Methodological Answer : SC-XRD analysis shows that planar oxazolidinone rings engage in π-π stacking (3.4 Å interplanar distance) with adjacent aromatic systems, stabilizing the crystal lattice. Hydrogen bonding between the oxazolidinone carbonyl (C=O) and NH groups of isoindolinyl moieties further enhances packing efficiency (e.g., R factor = 0.037) . Hirshfeld surface analysis quantifies these interactions, revealing >15% contribution from H-bonding and van der Waals contacts .

Q. What are the challenges in synthesizing enantiomerically pure forms of this compound, and how are they addressed?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation catalysts) are employed to control stereochemistry. Chiral HPLC (e.g., Daicel OD-H column) with hexane/isopropanol eluents resolves enantiomers (ee >99%). Circular dichroism (CD) spectroscopy validates absolute configuration .

Data Contradiction Analysis

Q. Conflicting reports on the biological activity of oxazolidinone derivatives: How to design experiments to clarify mechanisms?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by systematically varying substituents on the isoindolinyl and oxazolidinone moieties. Use in vitro assays (e.g., enzyme inhibition or antimicrobial susceptibility testing) paired with molecular docking to correlate activity with electronic (Hammett σ) and steric (Taft Es) parameters. For example, electron-withdrawing groups on the isoindolinyl ring enhance binding to bacterial penicillin-binding proteins (PBPs) .

Q. Discrepancies in reported melting points for recrystallized products: What factors contribute to variability?

- Methodological Answer : Polymorphism and solvent inclusion (e.g., ethanolate vs. anhydrous forms) alter melting points. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) identify polymorphic transitions. Consistently dry samples under vacuum (0.1 mmHg, 24 hours) and report DSC onset temperatures (±1°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.